

Application Notes and Protocols for the Characterization of 2',4',5'-Trimethylacetophenone

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Compound of Interest

Compound Name: 2',4',5'-Trimethylacetophenone

Cat. No.: B1294336

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For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed methodologies for the analytical characterization of **2',4',5'-trimethylacetophenone**, a key intermediate in various synthetic pathways. The following protocols and data are designed to assist researchers in confirming the identity, purity, and structural attributes of this compound.

Overview of Analytical Techniques

A multi-faceted approach employing various analytical techniques is essential for the unambiguous characterization of **2',4',5'-trimethylacetophenone**. This includes spectroscopic methods to elucidate the molecular structure and chromatographic techniques to assess purity. The primary techniques covered in these notes are:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework.
- Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
- Gas Chromatography (GC): To assess purity and identify volatile impurities.
- High-Performance Liquid Chromatography (HPLC): For purity determination and quantification.

- Infrared (IR) Spectroscopy: To identify functional groups.
- UV-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

Predicted Spectroscopic and Chromatographic Data

Due to the limited availability of experimentally derived spectral data for **2',4',5'-trimethylacetophenone**, the following tables summarize the predicted values based on spectroscopic principles and data from closely related isomers. These tables provide a reference for the expected analytical outcomes.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.5 - 7.6	s	1H	Aromatic H (H-6')
~7.0 - 7.1	s	1H	Aromatic H (H-3')
~2.5	s	3H	Acetyl CH_3 ($-\text{COCH}_3$)
~2.3	s	3H	Aromatic CH_3 (at C-5')
~2.25	s	3H	Aromatic CH_3 (at C-4')
~2.2	s	3H	Aromatic CH_3 (at C-2')

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
~200 - 205	Carbonyl C (C=O)
~140 - 145	Aromatic C (C-4')
~135 - 140	Aromatic C (C-2')
~130 - 135	Aromatic C (C-5')
~130 - 135	Aromatic C (C-1')
~128 - 132	Aromatic C (C-6')
~125 - 130	Aromatic C (C-3')
~30	Acetyl CH ₃ (-COCH ₃)
~20 - 25	Aromatic CH ₃ (at C-4' or C-5')
~18 - 22	Aromatic CH ₃ (at C-2')

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

m/z Ratio	Predicted Identity of Fragment Ion
162	Molecular ion [M] ⁺
147	[M - CH ₃] ⁺ (Loss of acetyl methyl group)
119	[M - COCH ₃] ⁺ (Loss of acetyl group)
91	Tropylium ion [C ₇ H ₇] ⁺ (Characteristic for substituted benzenes)
43	Acetyl cation [CH ₃ CO] ⁺

Table 4: Predicted and Typical Chromatographic Parameters

Technique	Stationary Phase	Mobile Phase/Carrier Gas	Predicted Retention Time/Index
GC	5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent)	Helium	Varies with conditions
HPLC	C18 (Octadecylsilane)	Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid	Varies with conditions

Experimental Protocols

The following are detailed protocols for the characterization of **2',4',5'-trimethylacetophenone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to confirm the molecular structure.

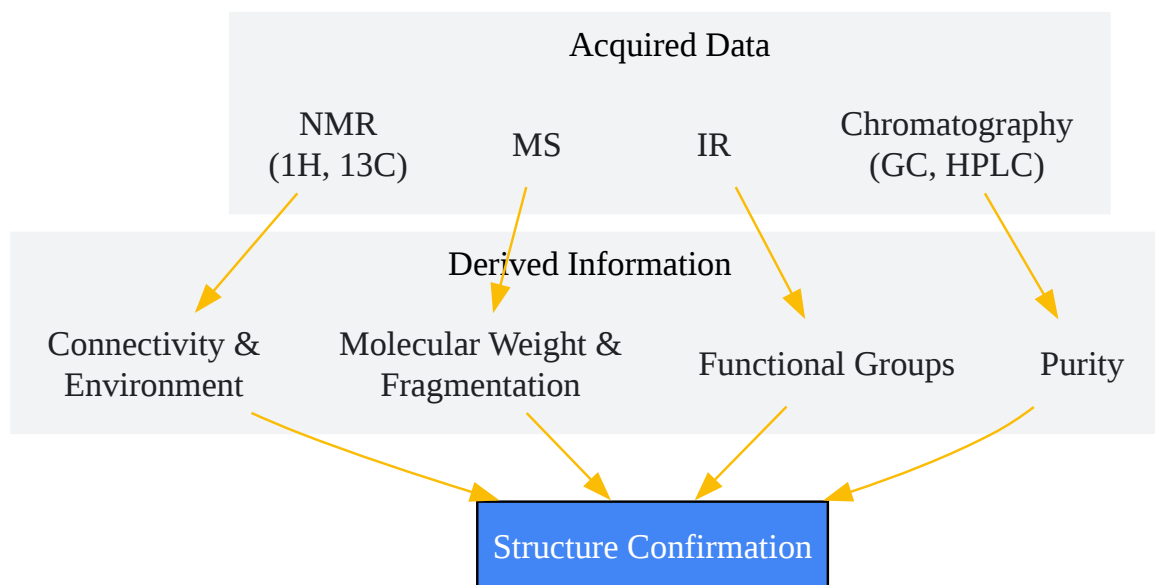
Materials:

- **2',4',5'-Trimethylacetophenone** sample
- Deuterated chloroform (CDCl_3) with 0.03% (v/v) tetramethylsilane (TMS)
- NMR tubes (5 mm)
- NMR Spectrometer (e.g., 500 MHz)

Protocol:

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl_3 in a clean, dry vial.
- **Transfer to NMR Tube:** Transfer the solution to an NMR tube.
- **Instrument Setup:**

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of CDCl_3 .
- Shim the magnetic field to achieve optimal resolution.
- ^1H NMR Acquisition:
 - Acquire the ^1H NMR spectrum using standard acquisition parameters (e.g., 32 scans, 1-second relaxation delay).
 - Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
 - Reference the spectrum to the TMS signal at 0.00 ppm.
 - Integrate the peaks and determine the multiplicities.
- ^{13}C NMR Acquisition:
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence (e.g., 1024 scans, 2-second relaxation delay).
 - Process the spectrum similarly to the ^1H spectrum.
 - Reference the spectrum to the CDCl_3 triplet at 77.16 ppm.



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